Cdk5-IN-1 Cdk5-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642571
InChI: InChI=1S/C24H25FN6O3S/c1-30-9-7-19(8-10-30)35(33,34)24-5-2-16-14-26-23(13-22(16)28-24)27-21-4-3-18(12-20(21)25)31-11-6-17(15-32)29-31/h2-6,11-14,19,32H,7-10,15H2,1H3,(H,26,27)
SMILES:
Molecular Formula: C24H25FN6O3S
Molecular Weight: 496.6 g/mol

Cdk5-IN-1

CAS No.:

Cat. No.: VC18642571

Molecular Formula: C24H25FN6O3S

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Cdk5-IN-1 -

Specification

Molecular Formula C24H25FN6O3S
Molecular Weight 496.6 g/mol
IUPAC Name [1-[3-fluoro-4-[[2-(1-methylpiperidin-4-yl)sulfonyl-1,6-naphthyridin-7-yl]amino]phenyl]pyrazol-3-yl]methanol
Standard InChI InChI=1S/C24H25FN6O3S/c1-30-9-7-19(8-10-30)35(33,34)24-5-2-16-14-26-23(13-22(16)28-24)27-21-4-3-18(12-20(21)25)31-11-6-17(15-32)29-31/h2-6,11-14,19,32H,7-10,15H2,1H3,(H,26,27)
Standard InChI Key IKQUPLXGMFFIRS-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)S(=O)(=O)C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)N5C=CC(=N5)CO)F

Introduction

Discovery and Structural Optimization of Cdk5-IN-1

Cdk5-IN-1 was identified through a structure-guided in silico screening campaign targeting the ATP-binding pocket of CDK5 . The ChemBridge library of 1.1 million drug-like molecules was docked using the Glide module in Schrödinger Suite, prioritizing compounds with high predicted binding affinity and selectivity. Initial hits were validated via ADP-Glo kinase assays, revealing three chemical scaffolds with moderate CDK5 inhibition . Among these, the N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine scaffold (Cdk5-IN-1) exhibited a K<sub>i</sub> of 0.88 μM against CDK5/p25, outperforming roscovitine (IC<sub>50</sub> = 0.27 μM) in selectivity .

Structural Modifications:

  • Positional Substitution: Introduction of meta-substituents on the aniline ring enhanced potency. For example, sulfonamide (29) and methyl (30) groups at the meta-position improved CDK5 inhibition to K<sub>i</sub> values of 0.42 μM and 0.38 μM, respectively .

  • Selectivity Profile: While 29 retained dual inhibition of CDK5 and CDK2 (K<sub>i</sub> = 0.51 μM for CDK2), 30 showed preferential CDK5 inhibition (CDK2 K<sub>i</sub> > 10 μM) .

Biochemical and Cellular Activity

Kinase Inhibition and Selectivity

Cdk5-IN-1 and its analogs were evaluated against a panel of kinases to assess selectivity (Table 1).

Table 1: Biochemical Activity of Cdk5-IN-1 Derivatives

CompoundCDK5 K<sub>i</sub> (μM)CDK2 K<sub>i</sub> (μM)Selectivity Ratio (CDK5/CDK2)
Hit-10.885.215.9
290.420.511.2
300.38>10>26

Cdk5-IN-1 derivatives exhibited minimal off-target activity against CDK1, CDK4, and EGFR, underscoring their specificity .

Antiproliferative Effects in AML Models

In MV4-11 and MOLM-13 AML cell lines, Cdk5-IN-1 analogs induced dose-dependent growth inhibition:

  • IC<sub>50</sub> Values: 2.5–10 μM for 29 and 30 after 72-hour treatment .

  • Cell Cycle Arrest: G1-phase accumulation (40–60% increase) at 24 hours, followed by sub-G1 apoptosis (25–35% at 48 hours) .

  • Mechanistic Validation: Western blot analysis confirmed reduced phosphorylation of Akt (S473) and RB (S780), downregulation of Cyclin D1, and upregulation of p27<sup>KIP1</sup>, consistent with CDK5 pathway inhibition .

Structural Basis of CDK5 Inhibition

Binding Mode and Kinase Interactions

Cdk5-IN-1 occupies the ATP-binding pocket of CDK5, forming hydrogen bonds with Cys83 and Glu81, critical residues for catalytic activity . Unlike roscovitine, which engages Gln130, Cdk5-IN-1 lacks this interaction, explaining its reduced potency but improved selectivity .

Key Structural Features:

  • Quinazoline Core: Mimics the adenine moiety of ATP, enabling competitive inhibition.

  • Aniline Substituents: Meta-position groups enhance hydrophobic interactions with Leu133 and Val18 .

Comparative Analysis with Other CDK Inhibitors

Cdk5-IN-1’s selectivity contrasts with pan-CDK inhibitors like dinaciclib and roscovitine, which target CDK1, CDK2, and CDK5 with similar affinity . This selectivity mitigates off-target toxicity, a limitation observed in clinical trials of broader CDK inhibitors .

Therapeutic Implications and Future Directions

Oncology Applications

  • AML: Cdk5-IN-1 analogs induce apoptosis in AML cell lines by disrupting CDK5-mediated survival pathways, including Akt and RB phosphorylation .

  • Solid Tumors: Preclinical evidence suggests CDK5 inhibition sensitizes prostate and breast cancer cells to chemotherapy .

Neurodegenerative Diseases

While this report focuses on oncology, CDK5 dysregulation is implicated in Alzheimer’s and Parkinson’s diseases . Cdk5-IN-1’s brain-penetrant potential remains unexplored but warrants investigation given structural similarities to neuroactive quinazolines .

Challenges and Limitations

  • Pharmacokinetic Optimization: Current analogs exhibit moderate metabolic stability in hepatic microsomes (t<sub>1/2</sub> = 45–60 minutes) .

  • In Vivo Efficacy: No published data exist on tumor xenograft models, necessitating further preclinical validation.

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